molecular formula C16H11BrN2 B3034873 5-Bromo-2,3-diphenylpyrazine CAS No. 243472-70-0

5-Bromo-2,3-diphenylpyrazine

Cat. No.: B3034873
CAS No.: 243472-70-0
M. Wt: 311.18 g/mol
InChI Key: UNPRTNCCXQCEEP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diphenylpyrazine: is an organic compound with the molecular formula C16H11BrN2 . It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its bromine substitution at the 5-position and phenyl groups at the 2 and 3 positions. It is a crystalline solid, typically white or pale yellow in color, and is used in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diphenylpyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-diphenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrazine derivative .

Scientific Research Applications

Chemistry: 5-Bromo-2,3-diphenylpyrazine is used as a building block in organic synthesis. Its bromine atom serves as a good leaving group, facilitating various substitution reactions. It is also employed in the synthesis of complex organic molecules and polymers.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been studied for their potential biological activities. For instance, some derivatives exhibit α-glucosidase inhibitory activity , making them potential candidates for the treatment of diabetes.

Industry: The compound finds applications in material science, where it is used in the development of new materials such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-diphenylpyrazine and its derivatives often involves interaction with specific molecular targets. For example, in the case of α-glucosidase inhibitors , the compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,3-diphenylpyrazine is unique due to the presence of the bromine atom at the 5-position, which significantly influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

5-bromo-2,3-diphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPRTNCCXQCEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309612
Record name 5-Bromo-2,3-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-70-0
Record name 5-Bromo-2,3-diphenylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243472-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-Diphenyl-pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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